S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate

Environmental fate Soil degradation Persistence half-life

S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate, commonly known as diallate or di-allate (CAS 2303-16-4), is a pre-emergence thiocarbamate herbicide historically used for selective control of wild oat (Avena fatua L.) and blackgrass in cereal, legume, and sugar beet crops. It belongs to the S-chloroallyl thiocarbamate subclass, structurally characterized by a 2,3-dichloroallyl moiety attached to a diisopropylthiocarbamate core, with a molecular formula of C₁₀H₁₇Cl₂NOS and a molecular weight of 270.22 g/mol.

Molecular Formula C10H17Cl2NOS
Molecular Weight 270.22 g/mol
CAS No. 2303-16-4
Cat. No. B166000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate
CAS2303-16-4
SynonymsAvadex
di-allate
di-allate, (E)-isomer
di-allate, (Z)-isomer
diallate
Molecular FormulaC10H17Cl2NOS
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)SCC(=CCl)Cl
InChIInChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3
InChIKeySPANOECCGNXGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE
SOL IN WATER 14 PPM @ 25 °C
MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





Diallate (CAS 2303-16-4) Thiocarbamate Herbicide: Compound Identity and Regulatory Classification Overview


S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate, commonly known as diallate or di-allate (CAS 2303-16-4), is a pre-emergence thiocarbamate herbicide historically used for selective control of wild oat (Avena fatua L.) and blackgrass in cereal, legume, and sugar beet crops [1]. It belongs to the S-chloroallyl thiocarbamate subclass, structurally characterized by a 2,3-dichloroallyl moiety attached to a diisopropylthiocarbamate core, with a molecular formula of C₁₀H₁₇Cl₂NOS and a molecular weight of 270.22 g/mol [2]. The compound is a brown liquid at room temperature (mp 25–30 °C, bp 150 °C at 9 mmHg) with very low aqueous solubility (14–40 ppm) and high miscibility in common organic solvents [2]. The International Agency for Research on Cancer (IARC) classifies diallate as Group 3 (not classifiable as to its carcinogenicity to humans), based on limited evidence of carcinogenicity in experimental animals [3]. Its mechanism of herbicidal action involves inhibition of very long chain fatty acid (VLCFA) synthesis, a mode of action shared across the thiocarbamate class but with compound-specific potency, selectivity, and environmental fate profiles that preclude simple generic substitution [4].

Why Diallate Cannot Be Interchanged with Triallate or Other Thiocarbamate Analogs: Evidence for Compound-Specific Differentiation


Diallate and its closest structural analog triallate (differing by a single chlorine atom: 2,3-dichloroallyl vs. 2,3,3-trichloroallyl) exhibit pronounced differences in soil dissipation kinetics, genotoxicity profile, crop selectivity, and biochemical potency that render generic within-class substitution scientifically unsound [1][2]. In soil degradation studies, diallate dissipates 3- to 4-fold faster than triallate across all tested concentrations, directly impacting environmental persistence predictions and re-crop intervals [1]. In genotoxicity batteries, diallate uniquely induces DNA damage in mammalian cells via alkaline sucrose gradient sedimentation and produces mutagenic responses in Drosophila at concentrations where triallate does not [2][3]. Crop tolerance data demonstrate that wheat is measurably more tolerant to triallate than to diallate, while diallate exhibits superior selectivity in barley under specific incorporation regimes [4]. Furthermore, diallate inhibits fatty acid synthesis in potato tuber discs by 55% at 10⁻⁴ M compared to 50% for triallate and only 24% for EPTC, underscoring potency differences that translate to differential field-rate requirements [5]. These data, summarized quantitatively in the evidence guide below, establish that diallate's performance, safety, and environmental behavior are compound-specific and demand evidence-based procurement decisions rather than class-based assumptions.

Diallate (CAS 2303-16-4) Quantitative Comparative Evidence Guide: Head-to-Head Data Against Triallate, EPTC, and Sulfallate


Soil Dissipation Rate: Diallate Degrades 3–4× Faster Than Triallate Across All Tested Concentrations

In a controlled laboratory soil incubation study using [carbonyl-¹⁴C]diallate and [allyl-2-¹⁴C]triallate over 52 weeks, diallate was dissipated from an agricultural soil at three to four times the rate of triallate at all five tested concentrations ranging from 0.25 to 50 μg/g [1]. Enzymatic material in the soil had the potential to degrade at least 1 μg/g diallate within 24 hours versus only 0.5 μg/g triallate within 72 hours, representing a ≥6-fold difference in short-term enzymatic degradation capacity [1]. The major routes of loss for both compounds, in descending order, were degradation, bound residue formation, and volatilization; however, the substantially faster dissipation of diallate has direct implications for carryover risk assessment and rotational crop safety planning [1].

Environmental fate Soil degradation Persistence half-life Thiocarbamate dissipation

Drosophila In Vivo Mutagenicity: Diallate Positive, Triallate Negative in Sex-Linked Recessive Lethal Test

In the Drosophila melanogaster sex-linked recessive lethal (SLRL) test, a whole-organism in vivo mutagenicity assay, flies were exposed to 0.0004% diallate and 0.001% triallate [1]. Diallate was considered mutagenic in this assay, whereas triallate did not produce a detectable mutagenic response at the tested concentration [1]. This differential outcome occurred despite both compounds testing positive in several in vitro assays (Salmonella/microsome, mouse lymphoma L5178Y TK⁺/⁻ with metabolic activation), indicating that the in vivo mutagenic potential of diallate extends beyond that observed for triallate in a whole-organism context [1]. The IARC Monographs evaluation noted that diallate induced mutations in Drosophila melanogaster, sister chromatid exchanges, gene mutations, and chromosomal aberrations in cultured mammalian cells, and was classified as having sufficient evidence of mutagenicity in cellular systems [2].

Genotoxicity In vivo mutagenicity Drosophila SLRL Regulatory safety

DNA Damage in Mammalian Cells: Only Diallate Reduces DNA Molecular Weight; Triallate Does Not

In a comparative in vitro mammalian genotoxicity study using Chinese hamster ovary (CHO) cells with metabolic activation, both diallate and triallate caused dose-related decreases in colony-forming ability with concomitant increases in chromosome damage and sister-chromatid exchanges [1]. However, only diallate caused a reduction in DNA molecular weight as measured by alkaline sucrose gradient (ASG) sedimentation [1]. DNA damage in CHO cells was negligible even at concentrations of triallate that reduced colony-forming ability to zero, suggesting that the DNA lesions detected by ASG are compound-specific to diallate and not necessarily related to those producing chromosomal damage [1]. This finding indicates that diallate induces a type of DNA damage (single-strand breaks or alkali-labile sites) that triallate does not, despite both compounds sharing a common chloroallyl thiocarbamate scaffold [1].

DNA damage Alkaline sucrose gradient CHO cells Genotoxicity mechanism

Fatty Acid Synthesis Inhibition Potency: Diallate 55% > Triallate 50% > EPTC 24% at Equimolar Concentration

In a comparative biochemical study using aged potato tuber discs, incorporation of acetate-[¹⁴C] into total fatty acids was inhibited by 24% by EPTC, 50% by triallate, and 55% by diallate at a uniform concentration of 10⁻⁴ M [1]. This demonstrates that diallate is the most potent inhibitor of fatty acid synthesis among the three thiocarbamate herbicides tested under identical conditions, with a 2.3-fold greater inhibition than EPTC and a 10% relative increase over triallate [1]. In an independent chloroplast system, diallate at 90 μM inhibited acetate incorporation into spinach chloroplast lipids by 65%, compared to 80% inhibition by EPTC at 33 μM, indicating that while EPTC achieves greater inhibition at a lower concentration in chloroplasts, diallate requires a ~2.7× higher concentration for comparable effect, yet in whole-tissue (potato disc) systems, diallate outperforms EPTC [2]. The relative sensitivity of very long chain fatty acid synthesis to these thiocarbamates provides evidence that they reduce cuticular wax by inhibiting fatty acid elongation, with compound-specific potency differences [1].

VLCFA inhibition Fatty acid elongation Mode of action potency Potato tuber disc assay

Crop Selectivity Differential: Wheat Is More Tolerant to Triallate Than to Diallate; Barley Selectivity Is Compound- and Incorporation-Dependent

In a comparative study of diallate and triallate vapor effects on germinating wild oat and spring wheat, root and shoot measurements after 3 days or more of germination demonstrated that wheat was more tolerant to triallate than to diallate [1]. Shoot tissue of wild oat was damaged more readily than root tissue by diallate vapor, with the meristematic tissue at the base of the first leaf exhibiting more divisions and greater abnormalities; triallate produced a similar but less pronounced effect [1]. Field investigations by Holroyd (1964) further demonstrated that tri-allate was more selective than di-allate in wheat when incorporated before drilling, while di-allate showed greater selectivity in barley when the compounds were incorporated deeply [2]. In yield-based comparisons, di-allate resulted in yield reductions of up to 20% in barley, whereas tri-allate gave 90–95% control of A. fatua and increased barley yield by 20% [3]. This differential crop safety profile means that a direct substitution of diallate for triallate (or vice versa) cannot be made without adjusting for crop species, incorporation depth, and application timing [1][2].

Crop selectivity Wheat tolerance Barley safety Incorporation method

Diallate (CAS 2303-16-4) Evidence-Based Research and Industrial Application Scenarios


Environmental Fate Modeling and Rotational Crop Risk Assessment

Diallate's 3–4× faster soil dissipation rate compared to triallate, as quantified by Anderson and Domsch (1980) across five concentrations [1], makes it the preferred thiocarbamate reference compound for environmental fate studies requiring shorter half-life benchmarks. Researchers modeling pesticide persistence or conducting regulatory environmental risk assessments can use diallate as a faster-degrading comparator to establish the lower bound of thiocarbamate persistence in soil dissipation kinetics studies. Its enzymatic degradation capacity of ≥1 μg/g within 24 hours provides a reproducible benchmark for soil microbiome activity assays.

Genotoxicity and DNA Damage Mechanistic Research

Diallate's unique combination of positive Drosophila in vivo mutagenicity [1] and ASG-detectable DNA damage in CHO cells that is absent for triallate [2] positions it as a critical tool compound for investigating structure-activity relationships (SAR) in chloroallyl thiocarbamate genotoxicity. Researchers studying the molecular mechanisms by which a single chlorine atom substitution (diallate: dichloroallyl vs. triallate: trichloroallyl) differentially activates DNA damage pathways can exploit diallate as the DNA-damage-positive probe in comparative mechanistic toxicology studies.

Fatty Acid Elongation Inhibitor Reference Standard for Herbicide Discovery

With a 55% inhibition of total fatty acid synthesis at 10⁻⁴ M in potato tuber discs—outperforming both triallate (50%) and EPTC (24%) [1]—diallate serves as a high-potency positive control for VLCFA elongation inhibition assays in herbicide mode-of-action research. Its compound-specific potency ranking makes it suitable as a calibration standard in screening programs for novel VLCFA synthesis inhibitors, where diallate's reproducible inhibition magnitude can benchmark assay sensitivity and new compound performance.

Crop Selectivity Profiling in Cereal Herbicide Development Programs

The differential crop tolerance data—wheat being more tolerant to triallate than to diallate, while diallate exhibits deep-incorporation barley selectivity advantages [1][2]—make diallate an essential comparator in cereal herbicide selectivity screening panels. Researchers developing new pre-emergence grass weed herbicides for barley can benchmark candidate selectivity against diallate's known crop safety profile under various incorporation regimes, while laboratories evaluating wheat herbicide candidates can use diallate as a sensitive indicator of potential wheat phytotoxicity risk.

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